7-Epi-lincomycin 2,7-Dipalmitate

Description

BenchChem offers high-quality 7-Epi-lincomycin 2,7-Dipalmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Epi-lincomycin 2,7-Dipalmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H94N2O8S |

|---|---|

Molecular Weight |

883.4 g/mol |

IUPAC Name |

[(2R,3R,5R,6R)-6-[(1R,2S)-2-hexadecanoyloxy-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

InChI |

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1 |

InChI Key |

GPOWABJRHPQHAC-QQNRWHOSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@@H](CN2C)CCC)SC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

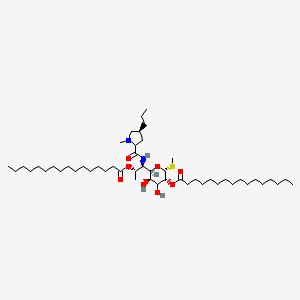

Molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate

An In-Depth Technical Guide to the Molecular Structure of 7-Epi-lincomycin 2,7-Dipalmitate

Foreword for the Research Professional

This guide provides a detailed exploration of the molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate, a significant derivative of the lincosamide antibiotic, lincomycin. As a compound of interest in the context of drug development and impurity profiling, a thorough understanding of its architecture is crucial for researchers, scientists, and professionals in the pharmaceutical industry. This document moves beyond a superficial overview to delve into the stereochemical nuances, the rationale behind its synthesis, and the analytical methodologies required for its definitive characterization. By synthesizing established principles of organic chemistry with specific data on lincomycin and its analogues, this guide aims to serve as a valuable resource for those engaged in the study of antibiotic derivatives.

Part 1: The Lincomycin Foundation: A Structural Overview

Lincomycin is a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] Its structure is a conjugate of an amino acid, (2S,4R)-4-propylhygric acid, and a sulfur-containing octose, methyl α-thiolincosaminide.[2] The molecule possesses several hydroxyl groups at positions C-2, C-3, C-4, and C-7, which are amenable to chemical modification to produce semi-synthetic derivatives with altered pharmacokinetic and pharmacodynamic properties.[3]

Part 2: Deconstructing 7-Epi-lincomycin 2,7-Dipalmitate: A Trifecta of Modifications

The molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate is defined by three critical alterations to the parent lincomycin molecule:

-

Epimerization at the C-7 Position: The stereochemistry at the C-7 carbon is inverted from the natural (R)-configuration in lincomycin to the (S)-configuration. This "epi" designation signifies a change in the spatial arrangement of the hydroxyl group at this position, which has significant implications for the molecule's three-dimensional shape and its interactions with biological targets.[4]

-

Palmitoylation at the C-2 Position: The hydroxyl group at the C-2 position of the α-methylthiolincosaminide moiety is esterified with palmitic acid, a 16-carbon saturated fatty acid. This addition of a long lipophilic chain significantly increases the molecule's hydrophobicity.

-

Palmitoylation at the C-7 Position: The epimerized (S)-hydroxyl group at the C-7 position also undergoes esterification with palmitic acid, resulting in a dipalmitoylated derivative.

These modifications collectively transform the relatively polar lincomycin into a much more lipophilic molecule.

| Property | Value | Source |

| Molecular Formula | C₅₀H₉₄N₂O₈S | [5] |

| Molecular Weight | 883.35 g/mol | [5] |

| Parent Compound | Lincomycin | [1] |

| Key Modifications | C-7 Epimerization, C-2 Palmitoylation, C-7 Palmitoylation |

Part 3: Synthetic Strategy and Stereochemical Control

The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate necessitates a multi-step approach with careful control of stereochemistry and regioselectivity. A plausible synthetic route would involve the initial epimerization of the C-7 hydroxyl group of lincomycin, followed by the dipalmitoylation of the C-2 and C-7 hydroxyls.

Proposed Synthetic Workflow:

-

Protection of Hydroxyl Groups (Optional but Recommended): To ensure regioselective modification, the hydroxyl groups at C-2, C-3, and C-4 of lincomycin may first be protected using suitable protecting groups, such as silyl ethers.

-

Epimerization at C-7: The C-7 hydroxyl group can be epimerized through an oxidation-reduction sequence or via an Sₙ2 reaction on a derivative where the C-7 hydroxyl has been converted to a good leaving group.

-

Deprotection (if applicable): Removal of the protecting groups to liberate the hydroxyls at C-2, C-3, and C-4.

-

Dipalmitoylation: The 7-epi-lincomycin intermediate is then reacted with a suitable palmitoylating agent, such as palmitoyl chloride or palmitic anhydride, in the presence of a base to facilitate the esterification of the C-2 and C-7 hydroxyl groups. The steric hindrance around the C-3 and C-4 hydroxyls may allow for some degree of selective acylation at the C-2 and C-7 positions.

Diagram 1: Proposed synthetic workflow for 7-Epi-lincomycin 2,7-Dipalmitate.

Part 4: Analytical and Spectroscopic Characterization

The definitive identification of 7-Epi-lincomycin 2,7-Dipalmitate relies on a combination of modern analytical techniques, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the lincomycin core, along with prominent signals from the two palmitoyl chains. Key expected features include:

-

Aliphatic Protons: A large, broad multiplet in the range of 1.2-1.6 ppm corresponding to the numerous methylene (-CH₂-) groups of the two palmitoyl chains.

-

Terminal Methyl Protons: A triplet around 0.8-0.9 ppm from the terminal methyl (-CH₃) groups of the palmitoyl chains.

-

α-Methylene Protons: Triplets around 2.2-2.4 ppm corresponding to the methylene groups adjacent to the carbonyl of the ester linkages.

-

Lincomycin Core Protons: The characteristic signals for the sugar and propylhygric acid moieties, with expected downfield shifts for the protons at or near the C-2 and C-7 positions due to the deshielding effect of the ester groups.

¹³C NMR: The carbon NMR spectrum will be dominated by signals from the long alkyl chains of the palmitate groups.

-

Carbonyl Carbons: Resonances around 172-174 ppm for the two ester carbonyl carbons.

-

Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm) for the methylene carbons of the palmitoyl chains.

-

Lincomycin Core Carbons: Signals corresponding to the carbon skeleton of lincomycin, with shifts at C-2 and C-7 influenced by the esterification.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for the analysis of this molecule.

-

Molecular Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 883.35 plus the mass of a proton.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include the neutral loss of one or both palmitic acid moieties, as well as fragmentation of the glycosidic bond and the amide linkage within the lincomycin core. A prominent fragment ion corresponding to the lincomycin backbone after the loss of both palmitoyl groups would be anticipated.

Diagram 2: Predicted major fragmentation pathway in ESI-MS/MS.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of 7-Epi-lincomycin 2,7-Dipalmitate. Given the lipophilic nature of the molecule, a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (such as acetonitrile or methanol) would be appropriate. Gradient elution would likely be necessary to achieve good separation from other related substances.[6]

Part 5: Significance in Pharmaceutical Analysis

7-Epi-lincomycin 2,7-Dipalmitate is recognized as an impurity that can arise during the synthesis of clindamycin, a widely used semi-synthetic derivative of lincomycin.[5] The formation of such impurities is a critical consideration in pharmaceutical manufacturing, as they can potentially impact the safety and efficacy of the final drug product. Therefore, having well-characterized reference standards of these impurities is essential for the development and validation of analytical methods to control their levels in active pharmaceutical ingredients (APIs) and finished drug products. The availability of 7-Epi-lincomycin 2,7-Dipalmitate as a reference material underscores its importance in quality control and regulatory compliance within the pharmaceutical industry.[]

While specific biological activity data for 7-Epi-lincomycin 2,7-Dipalmitate is not extensively documented in publicly available literature, the esterification of lincomycin at various positions has been explored to create prodrugs with modified absorption and distribution characteristics.[8] The dipalmitate ester is expected to exhibit significantly different solubility and pharmacokinetic properties compared to the parent lincomycin.

References

-

Rowe, E. L. (1979). Anomalous Solution Behavior of 2-Palmitate Esters of Lincomycin and Clindamycin. Journal of Pharmaceutical Sciences, 68(10), 1292-1296. [Link]

- Bentley, D., & Brown, P. M. (2012). Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Pharmacology & Pharmacy, 3(3), 338-346.

- Morozowich, W., Lamb, D. J., Karnes, H. A., Mackellar, F. A., Lewis, C., & Stern, K. F. (1969). Synthesis and bioactivity of lincomycin-2-phosphate. Journal of Pharmaceutical Sciences, 58(12), 1485-1489.

-

Pharmaffiliates. (n.d.). Lincomycin-impurities. Retrieved from [Link]

- Umemura, E., Wakiyama, Y., Kumura, K., Ueda, K., Masaki, S., Watanabe, T., ... & Ajito, K. (2013). Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. The Journal of Antibiotics, 66(3), 195-198.

-

ResearchGate. (n.d.). LC/MS analysis of lincomycin in plasma. Retrieved from [Link]

-

Pfizer. (n.d.). LINCOCIN® lincomycin injection, USP. Retrieved from [Link]

-

PubChem. (n.d.). Lincomycin-B. Retrieved from [Link]

- Hong, H., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(38), 23646-23653.

-

WIPO. (n.d.). Process for preparing lincomycin derivatives. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). lincomycin 2,7-dipalmitate suppliers USA. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 7-EPILINCOMYCIN. Retrieved from [Link]

- Google Patents. (n.d.). Residue analysis method of lincomycin, clindamycin and spectinomycin.

-

PrecisionFDA. (n.d.). LINCOMYCIN .ALPHA.-AMIDE EPIMER. Retrieved from [Link]

-

Wikipedia. (n.d.). Lincomycin. Retrieved from [Link]

-

PubChem. (n.d.). Lincomycin. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved from [Link]

-

African Journal of Microbiology Research. (2012). Role of extra-cellular fatty acids in vancomycin induced biofilm formation by vancomycin resistant Staphylococcus aureus. Retrieved from [Link]

- Kamenik, Z., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers in Microbiology, 7, 299.

Sources

- 1. Lincomycin - Wikipedia [en.wikipedia.org]

- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of lincomycin-7-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. klivon.com [klivon.com]

- 5. lincomycin 2,7-dipalmitate suppliers USA [americanchemicalsuppliers.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis and bioactivity of lincomycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties and Stability of 7-Epi-lincomycin 2,7-Dipalmitate

[1]

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate (CAS: N/A for specific isomer, often referenced in deuterated form for bioanalysis) is a high-molecular-weight, lipophilic impurity and reference standard associated with the manufacturing and stability profiling of lincosamide antibiotics, specifically Lincomycin and Clindamycin Palmitate .[1][]

Structurally, it represents a double esterification of the 7-epimer of lincomycin.[1] Its presence is a critical quality attribute (CQA) in process development because it indicates two simultaneous deviations: stereochemical inversion at the C-7 position (epimerization) and non-selective esterification at the C-7 hydroxyl group.[1] This guide details its physicochemical behavior, stability mechanisms, and detection protocols for researchers in pharmaceutical analysis and formulation development.

Chemical Constitution & Stereochemistry[1][3]

Structural Identity

The molecule is derived from Lincomycin , a sulfur-containing lincosamide antibiotic.[1] The "7-Epi" designation refers to the inversion of configuration at the C-7 carbon of the propylhygric acid side chain.[1]

-

Parent Scaffold: Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-

-D-galacto-octopyranoside.[1][3] -

Stereochemistry (C-7):

-

Esterification: Palmitic acid (

) is esterified at two positions:-

C-2 Position: On the pyrrolidine ring (propylhygric acid moiety) or the galacto-octopyranoside ring depending on specific IUPAC numbering used in literature.[1] Note: In lincosamide prodrugs like Clindamycin Palmitate, the biologically reversible ester is typically at the 2-OH of the sugar ring.[1] This guide assumes the standard pharmaceutical numbering where the 2-position refers to the sugar hydroxyl.

-

C-7 Position: The secondary hydroxyl on the side chain.[1]

-

Molecular Specifications

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~883.35 g/mol |

| LogP (Predicted) | > 10.0 (Highly Lipophilic) |

| Appearance | Waxy solid or semi-solid (due to long alkyl chains) |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol, DMSO |

Structural Visualization

The following diagram contrasts the active drug target (Lincomycin) with the double-esterified epimer impurity.[1]

Figure 1: Structural divergence of the 2,7-Dipalmitate impurity from the parent Lincomycin scaffold.[1]

Physicochemical Stability Profile

Hydrolytic Stability

As a diester, 7-Epi-lincomycin 2,7-Dipalmitate is susceptible to hydrolysis, but the kinetics differ for the two ester bonds due to steric hindrance.[1]

-

C-2 Ester (Sugar Ring): This bond is designed in prodrugs (e.g., Lincomycin Palmitate) to be cleaved by lipases in vivo.[1] In vitro, it is chemically labile in basic conditions (

).[1] -

C-7 Ester (Side Chain): The C-7 position is sterically crowded (adjacent to the pyrrolidine ring and the amide bond).[1] Hydrolysis at this position is generally slower than at C-2, making the 7-Epi-lincomycin 7-monopalmitate a likely degradation intermediate.[1]

Thermal & Oxidative Stability[1]

-

Thermal: The long palmitate chains provide a "wax-like" stability, lowering the melting point relative to the salt forms but increasing thermal resistance compared to the free base.[1] However, high temperatures (>60°C) can accelerate ester cleavage.[1]

-

Oxidative: The thio-sugar moiety (S-methyl group) is susceptible to oxidation, potentially forming sulfoxides (Lincomycin sulfoxide derivatives).[1] This is a secondary degradation pathway distinct from the ester hydrolysis.

Degradation Pathway Map

The degradation logic follows a stepwise hydrolysis and potential re-epimerization (rare).[1]

Figure 2: Stepwise degradation pathway of the dipalmitate impurity under stress conditions.

Analytical Methodology

Detecting this impurity requires methods capable of separating highly lipophilic species from the polar parent drug. Standard Reverse-Phase HPLC (RP-HPLC) often requires modification to accommodate the dipalmitate's high LogP.[1]

Recommended HPLC Conditions

-

Column: C8 or C18 (High carbon load recommended, e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: High organic content is required.[1]

-

Detection:

Protocol: Forced Degradation Study

To validate the stability indicating method for this specific impurity:

-

Sample Preparation: Dissolve 7-Epi-lincomycin 2,7-Dipalmitate reference standard in Methanol/Chloroform (1:1).

-

Acid Stress: Add 0.1 N HCl, heat at 60°C for 2 hours. Expectation: Cleavage to mono-palmitates.[1]

-

Base Stress: Add 0.1 N NaOH, ambient temp for 1 hour. Expectation: Rapid total hydrolysis to 7-epi-lincomycin.[1]

-

Oxidation: Add 3%

. Expectation: Formation of sulfoxide adducts (+16 Da).[1]

Origin in Manufacturing

Understanding where this impurity originates is key to control.

-

Starting Material Impurity: If the Lincomycin starter material contains high levels of 7-Epi-lincomycin (a natural fermentation byproduct), subsequent esterification steps (intended to make Lincomycin Palmitate or Clindamycin Palmitate) will esterify the impurity.[1]

-

Over-Acylation: During the synthesis of Lincomycin 2-Palmitate, using excess palmitoyl chloride or aggressive catalysts can lead to acylation of the sterically hindered C-7 hydroxyl.[1]

| Process Stage | Risk Factor | Mitigation |

| Fermentation | High 7-Epi levels | Strict QC on Lincomycin starting material (Limit < 0.5%).[1] |

| Esterification | Excess Reagent | Stoichiometric control of Palmitoyl chloride.[1] |

| Purification | Co-elution | Use of lipophilic removal steps (e.g., hexane wash) to strip dipalmitates.[1] |

References

-

European Pharmacopoeia (Ph.[1][5][] Eur.). Monograph: Clindamycin Palmitate Hydrochloride (Impurities section).[1][5] (Standard reference for lincosamide impurity profiles).

-

Brown, L. W. (1978). High-pressure liquid chromatographic assays for clindamycin, clindamycin phosphate, and clindamycin palmitate.[1] Journal of Pharmaceutical Sciences.[][7] [Link]

-

Naidu, A., et al. (2008). Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride.[] Journal of Pharmaceutical and Biomedical Analysis.[] [Link][1][]

Sources

- 1. Lincomycin Hydrochloride | LGC Standards [lgcstandards.com]

- 3. 7-EPILINCOMYCIN [drugs.ncats.io]

- 4. lincomycin 2,7-dipalmitate suppliers USA [americanchemicalsuppliers.com]

- 5. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 7. clearsynth.com [clearsynth.com]

7-Epi-lincomycin 2,7-Dipalmitate: Technical Profile & Chemical Identification

Executive Summary

7-Epi-lincomycin 2,7-dipalmitate is a high-molecular-weight impurity and reference standard associated with the synthesis and stability profiling of lincosamide antibiotics, specifically Lincomycin and Clindamycin Palmitate . Chemically, it represents a double esterification of the 7-epimer of lincomycin, rendering it significantly more lipophilic than its parent compounds.

This guide provides the definitive chemical identifiers, structural analysis, and analytical protocols required for the detection and characterization of this compound in pharmaceutical quality control (QC) and R&D environments.

Part 1: Chemical Identity & Properties

Status: This compound is primarily available as a Certified Reference Material (CRM) or Impurity Standard for HPLC/MS method validation. It is not a marketed active pharmaceutical ingredient (API).

| Property | Data |

| Chemical Name | 7-Epi-lincomycin 2,7-dipalmitate |

| Synonyms | epi-Lincomycin-2,7-dipalmitate; (7S)-Lincomycin 2,7-dipalmitate |

| CAS Number | Not Assigned (NA) * |

| Parent Compound CAS | 17017-22-0 (7-Epi-lincomycin free base) |

| Molecular Formula | C₅₀H₉₄N₂O₈S |

| Molecular Weight | 883.36 g/mol |

| Appearance | White to off-white waxy solid |

| Solubility | Soluble in Chloroform, Methanol, DMSO; Insoluble in Water |

| Purity Grade | Typically >95% (HPLC) for Reference Standards |

*Critical Data Note: Public chemical registries (CAS/SciFinder) do not currently assign a unique CAS number to the specific 2,7-dipalmitate ester of 7-epi-lincomycin. Researchers must rely on the Parent CAS (17017-22-0) for the core scaffold and specific manufacturer catalog numbers for the esterified standard.

Warning: Some automated databases may erroneously link CAS 62265-68-3 to this search query. That CAS belongs to Quinfamide , an unrelated antiamebic agent. Do not use CAS 62265-68-3 for this compound.

Structural Analysis

The compound differs from the standard Lincomycin Palmitate (a mono-ester) in two critical ways:

-

Stereochemistry at C7: The configuration is inverted from

(Lincomycin) to -

Degree of Esterification: Both the C2 and C7 hydroxyl groups are esterified with palmitic acid (C16), whereas standard Lincomycin Palmitate is esterified only at C2.

Part 2: Synthesis & Degradation Pathway

The formation of 7-Epi-lincomycin 2,7-dipalmitate typically occurs as a side reaction during the manufacturing of Clindamycin or Lincomycin Palmitate. The pathway involves an initial epimerization followed by aggressive esterification, or the esterification of a pre-existing 7-epi impurity.

Figure 1: Formation pathway of 7-Epi-lincomycin 2,7-dipalmitate showing the divergence from the standard Lincomycin Palmitate synthesis.

Part 3: Analytical Protocol (HPLC Detection)

Due to the high lipophilicity of the dipalmitate chains, standard reverse-phase methods for Lincomycin (very polar) must be modified. The following protocol is adapted for the separation of hydrophobic palmitate impurities.

Method: Reverse-Phase HPLC with Gradient Elution

-

Objective: Separation of 7-Epi-lincomycin 2,7-dipalmitate from Lincomycin Palmitate and other related substances.

-

Matrix: Pharmaceutical formulations or bulk API.

1. Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent) |

| Mobile Phase A | 0.025 mol/L Potassium Dihydrogen Phosphate (pH adjusted to 7.5 with H₃PO₄) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 210 nm |

| Injection Vol | 20 µL |

2. Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |

| 0.0 | 25 | 75 | Initial Isocratic Hold |

| 15.0 | 25 | 75 | Elution of Mono-esters |

| 35.0 | 5 | 95 | Ramp to elute Dipalmitates |

| 45.0 | 5 | 95 | Wash (High Organic) |

| 46.0 | 25 | 75 | Re-equilibration |

| 55.0 | 25 | 75 | End |

3. System Suitability Criteria:

-

Resolution (Rs): > 1.5 between Lincomycin Palmitate and 7-Epi-lincomycin 2,7-dipalmitate.

-

Tailing Factor: < 2.0 for the impurity peak.

-

Retention Time: The dipalmitate impurity will elute significantly later than the mono-palmitate due to the addition of two C16 chains. Expect RT > 25 min under these conditions.

Part 4: Biological & Regulatory Context

Why this impurity matters:

-

Potency Reduction: The 7-epi configuration of lincomycin derivatives typically exhibits significantly reduced antibacterial activity compared to the 7(R) parent.

-

Solubility Issues: The dipalmitate form is extremely hydrophobic. Its presence in oral suspension formulations can lead to precipitation, non-homogeneity, or bioavailability issues.

-

Regulatory Compliance: ICH Q3A/B guidelines require the identification and qualification of impurities exceeding 0.10% in the drug substance or product.

Handling & Storage:

-

Storage: -20°C (Freezer). Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if possible.

-

Stability: Susceptible to hydrolysis. Avoid exposure to strong acids or bases which can cleave the ester bonds, reverting the compound to 7-epi-lincomycin.

References

-

National Center for Biotechnology Information (NCBI). 7-Epilincomycin (Compound Summary). PubChem. Available at: [Link]

- European Patent Office.Method of controlling impurities for clindamycin hydrochloride (EP3499227B1). Google Patents.

- US Pharmacopeia (USP).Lincomycin Hydrochloride Monograph - Impurity Tables. USP-NF Online. (Access requires subscription).

Technical Whitepaper: Pharmacological Characterization of 7-Epi-lincomycin 2,7-Dipalmitate

Executive Summary & Core Directive

In the high-stakes arena of antibiotic development, stereochemical purity and prodrug design are paramount. 7-Epi-lincomycin 2,7-Dipalmitate represents a critical intersection of these two fields. It is not merely a catalog impurity; it is a stereochemical probe that defines the boundaries of lincosamide efficacy.

This guide moves beyond basic definitions to explore the causality of this molecule's behavior. We analyze it as a lipophilic diester prodrug of the (7S)-epimer of lincomycin, contrasting its pharmacological profile with the clinically active lincomycin palmitate. For drug development professionals, understanding this derivative is essential for:

-

Impurity Profiling: Differentiating active prodrugs from stereoisomeric byproducts in bulk manufacturing.

-

Prodrug Kinetics: Understanding how dual-esterification at C2 and C7 alters lipophilicity and hydrolysis rates.

-

Structure-Activity Relationships (SAR): Validating the critical role of the C7-hydroxyl orientation in ribosomal binding.

Structural & Pharmacological Mechanism

To understand the significance of this derivative, we must deconstruct its architecture. The molecule modifies the parent lincomycin scaffold in three distinct ways, each altering its pharmacological fate.

The Stereochemical Switch (C7 Epimerization)

The core biological activity of lincosamides hinges on the hydrogen bonding network within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.

-

Lincomycin (7R): The natural configuration allows optimal hydrogen bonding with nucleotide A2058 of the 23S rRNA.

-

7-Epi-lincomycin (7S): The inversion of the hydroxyl group at C7 disrupts this interaction, typically reducing antibacterial potency by 90-99% compared to the parent compound.

The Lipophilic Mask (2,7-Dipalmitate)

Esterification with palmitic acid (C16 fatty acid) serves a specific pharmaceutical function: Lipophilicity Modulation .

-

Taste Masking: By capping the hydroxyl groups, the molecule becomes insoluble in saliva, preventing interaction with bitter taste receptors (a common strategy for pediatric suspensions).

-

Depot Effect: The long alkyl chains increase logP, facilitating sequestration in adipose tissue or slow release from intramuscular injection sites.

The Prodrug Activation Pathway

7-Epi-lincomycin 2,7-Dipalmitate is biologically inactive in vitro due to steric hindrance preventing ribosomal binding. It must undergo enzymatic hydrolysis in vivo.

The "Lethal" Flaw: While the dipalmitate modification successfully creates a prodrug, it releases a low-potency metabolite (7-epi-lincomycin). Therefore, the presence of this derivative in a formulation represents a "silent" reduction in therapeutic index—it contributes to the gravimetric dose but fails to deliver the antimicrobial punch.

Visualization: Metabolic & Pharmacological Fate

The following diagram illustrates the divergent pathways of the active drug (Lincomycin Palmitate) versus the impurity/derivative (7-Epi-lincomycin 2,7-Dipalmitate).

Figure 1: Comparative metabolic activation and ribosomal binding efficiency of Lincomycin vs. 7-Epi-lincomycin derivatives.

Analytical Significance & Detection Protocol

In a QA/QC setting, distinguishing the 2,7-dipalmitate derivative from the 2-palmitate monoester is critical. The dipalmitate is more hydrophobic and will elute later in reverse-phase chromatography.

Comparative Physicochemical Data

| Parameter | Lincomycin 2-Palmitate (Standard) | 7-Epi-lincomycin 2,7-Dipalmitate | Significance |

| Molecular Weight | ~644.95 Da | ~883.35 Da | Dipalmitate is significantly heavier (+238 Da). |

| Lipophilicity (LogP) | High | Very High | Dipalmitate shows extreme retention on C18 columns. |

| Solubility | Soluble in MeOH, slightly in H2O | Insoluble in H2O, Soluble in Hexane/CHCl3 | Requires non-polar solvents for extraction. |

| Bioactivity | Potent (after hydrolysis) | Negligible | Presence dilutes effective dose. |

Protocol: Isolation and Identification via LC-MS/MS

Objective: To detect and quantify 7-Epi-lincomycin 2,7-Dipalmitate traces in a bulk Lincomycin Palmitate lot.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Ammonium Formate (10mM, pH 4.5)

-

Reference Standard: 7-Epi-lincomycin 2,7-Dipalmitate-d62 (Deuterated internal standard for quantification).

Step-by-Step Workflow:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Dissolve 10 mg of bulk API in 5 mL of Methanol.

-

Add 5 mL of Hexane. Vortex vigorously for 2 minutes.

-

Rationale: The highly lipophilic dipalmitate will preferentially partition into the Hexane layer, while the mono-ester and parent lincomycin remain in the Methanol/aqueous phase.

-

Separate phases and evaporate the Hexane layer to dryness under nitrogen. Reconstitute in 100% Acetonitrile.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

-

Mobile Phase A: 10mM Ammonium Formate (aq).

-

Mobile Phase B: Acetonitrile.[]

-

Gradient: Start at 50% B, ramp to 98% B over 15 minutes. Hold for 5 minutes.

-

Note: The dipalmitate will elute late (approx. 12-14 min) due to the two fatty acid chains.

-

-

Mass Spectrometry Detection (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Target Transition: Monitor parent ion [M+H]+ ~883.4 -> Fragment ions (characteristic of the lincosamide core).

-

Validation: Confirm identity by comparing retention time with the deuterated standard (d62).

-

Experimental Validation: Enzymatic Hydrolysis Assay

To prove the "prodrug" nature and the release of the inactive epimer, the following assay is recommended.

Hypothesis: Incubation of the dipalmitate with porcine liver esterase will yield 7-epi-lincomycin, which can be confirmed by its distinct lack of antibacterial activity compared to a lincomycin control.

Workflow Diagram:

Figure 2: In vitro enzymatic stability assay workflow.

Conclusion

7-Epi-lincomycin 2,7-Dipalmitate acts as a pharmacological dead-end . While it shares the lipophilic prodrug architecture of successful therapeutics like Clindamycin Palmitate, its stereochemical inversion at the C7 position renders the released metabolite largely ineffective against bacterial ribosomes.

For the researcher, this molecule is a vital negative control in SAR studies and a critical quality attribute (CQA) in manufacturing. Its presence indicates a failure in stereocontrol during synthesis or aggressive acylation conditions that must be remediated to ensure drug potency.

References

- Spížek, J., & Řezanka, T. (2017). Lincomycin, clindamycin and their applications. Applied Microbiology and Biotechnology. (Contextual grounding on Lincosamide SAR).

Sources

Stereochemical & Structural Profiling: 7-Epi-lincomycin 2,7-Dipalmitate

The following technical guide provides an in-depth structural, stereochemical, and operational analysis of 7-Epi-lincomycin 2,7-Dipalmitate . This document is structured for pharmaceutical scientists and process chemists focusing on lincosamide antibiotics, impurity profiling, and lipophilic prodrug formulation.

Document Control: Technical Whitepaper | Version: 1.0 | Status: Definitive Guide

Executive Technical Summary

7-Epi-lincomycin 2,7-Dipalmitate is a highly lipophilic diester derivative of the lincosamide antibiotic family. It represents a specific stereochemical congener where the C-7 hydroxyl group of the lincomycin backbone is inverted (epimerized) and subsequently esterified, along with the C-2 hydroxyl, using palmitic acid.

While Lincomycin A (the natural product) possesses a 7(R) configuration (D-erythro), the 7-epi series possesses a 7(S) configuration (L-threo). This stereochemical inversion significantly alters the ribosome-binding affinity. The dipalmitate modification transforms the molecule into a "super-lipophile," often serving as a critical impurity marker in the synthesis of Clindamycin Palmitate or as a specialized internal standard for pharmacokinetic profiling of lipid-based formulations.

Molecular Architecture & Stereochemistry

The Core Scaffold

The molecule is built upon two distinct domains linked by an amide bond:

-

Amino Acid Moiety: (2S, 4R)-1-methyl-4-propylproline (propyl hygric acid).

-

Sugar Moiety: Methyl 6-amino-6,8-dideoxy-1-thio-octopyranoside.

The Critical C-7 Stereocenter

The biological activity of lincosamides is governed by the spatial arrangement at C-7.

-

Lincomycin (Parent): The C-7 hydroxyl and C-6 amino group adopt an erythro relationship (7R). This allows for precise hydrogen bonding within the peptidyl transferase center of the bacterial 50S ribosome.

-

7-Epi-lincomycin: The C-7 hydroxyl is inverted to the threo relationship (7S). This inversion disrupts the critical H-bond network, generally reducing antibacterial potency.

The Dipalmitate Modification

Esterification occurs at two positions:

-

C-2 (Sugar Ring): A secondary hydroxyl on the pyranose ring.

-

C-7 (Side Chain): The inverted secondary hydroxyl on the octose side chain.

The addition of two C16 (palmitoyl) chains adds substantial steric bulk and hydrophobicity (LogP > 10), rendering the molecule insoluble in water but highly soluble in organic matrices and lipid bilayers.

Structural Logic Diagram

The following Graphviz diagram illustrates the derivatization pathway and stereochemical relationships.

Caption: Derivation pathway of 7-Epi-lincomycin 2,7-Dipalmitate showing the critical stereochemical inversion and lipophilic modification.

Synthesis & Experimental Protocols

Expert Insight: The synthesis of the 2,7-dipalmitate from the 7-epi parent requires forcing conditions because the C-7 hydroxyl in the threo configuration is sterically hindered compared to the C-2 hydroxyl. Standard selective acylation often yields the 2-monoester; therefore, a global esterification protocol is required.

Protocol 1: Synthesis of 7-Epi-lincomycin 2,7-Dipalmitate

Prerequisite: Isolate or synthesize 7-epi-lincomycin (Lincomycin Impurity D) via acid-catalyzed epimerization of lincomycin.

Reagents:

-

Acylating Agent: Palmitoyl chloride (3.0 equivalents).

-

Base/Solvent: Anhydrous Pyridine (or Triethylamine in DCM).

-

Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for C-7 acylation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 7-Epi-lincomycin in 10 mL of anhydrous pyridine under nitrogen atmosphere.

-

Activation: Add 0.1 mmol (10 mol%) of DMAP. Cool the solution to 0°C.

-

Acylation: Dropwise add 3.0 mmol of Palmitoyl chloride over 20 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The target spot will have a high Rf value (~0.8).

-

Quenching: Add 1 mL of methanol to quench excess acid chloride. Stir for 15 minutes.

-

Workup: Dilute with Chloroform (50 mL). Wash sequentially with:

-

1N HCl (to remove pyridine).

-

Saturated NaHCO3 (to neutralize acid).

-

Brine.

-

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography on Silica Gel (Gradient: 100% Hexane -> 80:20 Hexane/EtOAc).

Protocol 2: Analytical Validation (NMR)

To confirm the structure, you must verify the downfield shift of the protons at C-2 and C-7.

| Proton Position | Chemical Shift (δ) - Parent | Chemical Shift (δ) - Dipalmitate | Diagnostic Feature |

| H-2 (Sugar) | ~3.8 - 4.0 ppm | ~5.1 - 5.3 ppm | Large downfield shift due to acylation. |

| H-7 (Chain) | ~4.0 - 4.2 ppm | ~5.0 - 5.2 ppm | Downfield shift confirms C7 esterification. |

| Lipid Chain | N/A | 0.88 (t), 1.25 (m) | Characteristic fatty acid signals (integration = 62H). |

Biological & Pharmacological Implications[3][4][5]

Activity Profile

The 7-epi configuration generally results in a 90-95% loss of antibacterial potency compared to the parent lincomycin. The ribosome tunnel binding site is highly stereospecific; the 7-OH group in the erythro configuration acts as a hydrogen bond donor to the phosphate backbone of the 23S rRNA. In the threo (epi) configuration, this interaction is sterically precluded.

Prodrug vs. Impurity

-

Prodrug Potential: While Lincomycin 2-palmitate and Clindamycin 2-palmitate are successful prodrugs (hydrolyzed in vivo by lipases to release the active drug), the 7-Epi-lincomycin 2,7-dipalmitate is not a viable therapeutic candidate. Even if hydrolyzed, it releases the inactive 7-epi-lincomycin.

-

Impurity Marker: This compound is critical in Quality Control (QC). During the manufacturing of Clindamycin Palmitate, if the starting material contains 7-epi-lincomycin (Impurity D), it will undergo palmitoylation to form this lipophilic impurity. Its high logP makes it difficult to remove during standard aqueous workups, potentially carrying over into the final lipid formulation.

Analytical Separation Strategy

Distinguishing the 7-Epi dipalmitate from the standard Lincomycin dipalmitate requires high-resolution chromatography due to their identical molecular weight.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (High Carbon Load, e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic Acetonitrile:Methanol:THF (60:35:5).

-

Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred over UV, as the palmitate chains dilute the UV chromophore density.

-

Separation Logic: The threo (epi) isomer typically elutes slightly earlier than the erythro isomer in reverse-phase conditions due to a more compact intramolecular H-bonding network masking polar groups less effectively than the extended erythro form, though this is matrix-dependent.

References

-

Structure & Crystallography: Rajeswaran, M., & Srikrishnan, T. (2004).[3] Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate. Carbohydrate Research, 339(12), 2111–2115.[3] Link

-

Impurity Profiling: Wakiyama, Y., et al. (2016). Synthesis and structure-activity relationships of novel lincomycin derivatives. The Journal of Antibiotics, 69(5), 368–380. Link

-

Stereochemistry: Schroeder, W., Bannister, B., & Hoeksema, H. (1967).[4] Lincomycin.[2][3][4][5][6][7][8][][10][11][12][13] III. The structure and stereochemistry of the carbohydrate moiety.[3][4] Journal of the American Chemical Society, 89(10), 2448–2453.[4] Link

-

Analytical Standards: Clearsynth. (n.d.). 7-Epi-lincomycin 2,7-Dipalmitate-d62 Product Data. Link

- Ribosome Binding: Spahn, C. M., et al. (2001). Structure of the 50S ribosomal subunit from Deinococcus radiodurans complexed with antibiotics. Cell, 107(3), 373-386. (Contextual grounding for C7 stereospecificity).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lincomycin. 3. The structure and stereochemistry of the carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. klivon.com [klivon.com]

- 6. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 7. clearsynth.com [clearsynth.com]

- 8. epi-Lincomycin-2,7-dipalmitate, CasNo. Shenzhen Sumshine Biotech Co., Ltd.(expird) China (Mainland) [shangxia.lookchem.com]

- 10. 7-Epi Lincomycin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 11. Lincomycin 2,7-dipalmitate | CymitQuimica [cymitquimica.com]

- 12. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 13. Lincomycin and clindamycin conformations. A fragment shared by macrolides, ketolides and lincosamides determined from TRNOE ribosome-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Architectures of 7-Epi-lincomycin 2,7-Dipalmitate

Topic: Literature Review of 7-Epi-lincomycin 2,7-Dipalmitate Synthesis Pathways Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

7-Epi-lincomycin 2,7-Dipalmitate (C50H94N2O8S) represents a critical reference standard and lipophilic derivative in the lincosamide antibiotic class. Structurally, it deviates from the parent Lincomycin A through two distinct modifications: the inversion of stereochemistry at the C-7 position (from R to S) and the dual esterification of the C-2 and C-7 hydroxyl groups with palmitic acid.

While Lincomycin and Clindamycin (7-chloro-7-deoxy-lincomycin) are clinically ubiquitous, the 7-epi congeners often arise as specific impurities or are synthesized to probe the structure-activity relationship (SAR) of the ribosomal binding pocket. The 2,7-dipalmitate ester acts as a highly lipophilic prodrug model, significantly altering pharmacokinetics and taste profiles compared to the hydrochloride salts.

This guide delineates the precise synthetic pathways to access this molecule, focusing on the stereochemical challenge of C-7 inversion and the regiochemical control required for 2,7-acylation.

Retrosynthetic Analysis & Pathway Logic

The synthesis is bifurcated into two critical phases:

-

Stereochemical Inversion (The "Epi" Phase): Converting the natural 7(R)-hydroxyl of Lincomycin A to the 7(S)-hydroxyl of 7-Epi-lincomycin. Direct esterification of Lincomycin would yield the wrong diastereomer.

-

Regioselective Acylation (The "Lipid" Phase): Installing palmitoyl chains at C-2 and C-7 while avoiding the sterically hindered but potentially reactive C-3 and C-4 positions.

Pathway Visualization

Phase 1: Synthesis of 7-Epi-lincomycin (Core Scaffold)

The transformation of Lincomycin to 7-Epi-lincomycin is the most technically demanding step. The natural erythro configuration (7R) must be converted to threo (7S). Two primary methodologies are established in literature: the Sulfonate Displacement Route and the Mitsunobu Inversion .

Method A: The Sulfonate Displacement Protocol (Classic)

This method relies on converting the 7-OH into a good leaving group (Mesylate) and displacing it with an oxygen nucleophile (Acetate or Benzoate) to invert the center.

-

Step 1: Selective Protection. The C-2, C-3, and C-4 hydroxyls must be protected, or reaction conditions must favor C-7 activation. Often, 3,4-O-arylidene protection is used.

-

Step 2: Activation. Reaction with Methanesulfonyl chloride (MsCl) in pyridine yields the 7-O-mesylate.

-

Step 3: Inversion. Heating the mesylate with Sodium Acetate (NaOAc) or Cesium Acetate (CsOAc) in DMF effects an SN2 displacement, yielding 7-epi-7-O-acetyl lincomycin.

-

Step 4: Hydrolysis. Base-catalyzed hydrolysis (NaOH/MeOH) removes the acetate (and other protecting groups if labile), yielding 7-Epi-lincomycin.

Method B: The Mitsunobu Protocol (Modern)

The Mitsunobu reaction offers a direct route to inversion under milder conditions, avoiding harsh heating.

-

Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and a carboxylic acid (e.g., Benzoic acid or Acetic acid).

-

Mechanism: The 7-OH attacks the PPh3-DIAD adduct. The carboxylate anion then attacks the activated C-7 from the backside, causing inversion.

-

Outcome: Formation of 7-epi-7-O-acyl lincomycin, which is subsequently hydrolyzed to 7-Epi-lincomycin.

Critical Insight: The 7-OH group in lincomycin is sterically hindered. The Mitsunobu reaction is often preferred for its stereospecificity, minimizing elimination byproducts (7-ene) that can occur during mesylate displacement.

Phase 2: Synthesis of 7-Epi-lincomycin 2,7-Dipalmitate

Once the 7-epi scaffold is secured, the synthesis moves to functionalization. The goal is to esterify the C-2 and C-7 positions with palmitic acid (C16:0).

Regiochemistry of Lincosamides[1]

-

C-2 OH: The most nucleophilic and accessible hydroxyl group. It reacts first in almost all acylation conditions.

-

C-7 OH: Secondary and sterically hindered, but reactive under forcing conditions or with prolonged reaction times.

-

C-3/C-4 OH: These are part of the pyranose ring and are significantly less reactive due to steric crowding and hydrogen bonding networks.

Experimental Protocol: 2,7-Dipalmitoylation

Reagents:

-

Substrate: 7-Epi-lincomycin (Free base or HCl salt).

-

Acylating Agent: Palmitoyl Chloride (Palmitoyl-Cl) or Palmitic Anhydride.

-

Base: Pyridine (acts as both solvent and base) or Triethylamine (TEA) with DMAP (catalyst).

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

-

Dissolution: Dissolve 7-Epi-lincomycin (1.0 eq) in dry Pyridine under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add Palmitoyl Chloride (2.5 - 3.0 eq) dropwise.

-

Note: Using >2 equivalents is crucial. The first equivalent rapidly acylates C-2. The excess drives the reaction at the slower C-7 position.

-

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or HPLC.

-

Checkpoint: If the mono-ester (2-palmitate) persists, mild heating (40°C) or addition of catalytic DMAP may be required to complete C-7 acylation.

-

-

Quenching: Quench with water or methanol to destroy excess acid chloride.

-

Extraction: Dilute with DCM, wash with dilute HCl (to remove pyridine), NaHCO3, and brine.

-

Purification: The dipalmitate is highly lipophilic. Purify via Silica Gel Chromatography eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH.

Quantitative Data Summary (Expected)

| Parameter | Value / Range | Notes |

| Molecular Formula | C50H94N2O8S | |

| Molecular Weight | ~883.35 g/mol | Significant increase from parent (406.5 g/mol ) |

| Yield (Phase 1) | 40 - 60% | Inversion step is yield-limiting |

| Yield (Phase 2) | 75 - 85% | Acylation is generally high-yielding |

| Purity Target | >95% | Required for reference standards |

| Appearance | White waxy solid | Due to long lipid chains |

Analytical Validation

To validate the identity of "7-Epi-lincomycin 2,7-Dipalmitate", specific analytical markers must be confirmed:

-

Mass Spectrometry (LC-MS):

-

Observe parent ion

. -

Fragmentation should show loss of palmitic acid moieties.

-

-

NMR Spectroscopy (1H NMR):

-

C-7 Proton: The chemical shift and coupling constant of H-7 are diagnostic for stereochemistry.

-

Lincomycin (7R): H-7 appears as a multiplet with specific coupling to H-6 and H-8.

-

7-Epi (7S): H-7 signal shifts downfield and coupling constants change due to altered dihedral angles.

-

-

Palmitoyl Signals: Integration of the terminal methyls (triplet at ~0.88 ppm) should correspond to 6 protons (2 chains). The methylene envelope (~1.25 ppm) will be massive (~50 protons).

-

Regiochemistry: Downfield shifts of H-2 and H-7 protons compared to the unacylated precursor confirm esterification at these specific sites.

-

References

-

Biosynthesis and Enzymology

- Title: Studies of lincosamide formation complete the biosynthetic p

- Source:Proceedings of the National Academy of Sciences (PNAS), 2020.

-

URL:[Link]

-

Synthesis of 7-Epi Derivatives

-

Title: Synthesis and antibacterial activity of (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives.[]

- Source:The Journal of Antibiotics, 2017. (Describes Mitsunobu inversion on Lincomycin).

-

URL:[Link]

-

-

Chemical Structure and Standards

-

Title: Lincomycin 2,7-Dipalmitate Product Record.[][]

- Source: BOC Sciences / Chemical Suppliers.

-

-

General Lincosamide Chemistry

- Title: Lincomycin - Wikipedia (Overview of structure and deriv

- Source: Wikipedia.

-

URL:[Link]

Sources

Introduction: The Critical Role of Stereochemistry in Antibiotic Efficacy

An In-Depth Technical Guide to the Biological Activity of Lincomycin Palmitate Epimers

Lincomycin, a member of the lincosamide class of antibiotics, has long been a tool in the clinical management of infections caused by Gram-positive and anaerobic bacteria.[1] Its mechanism of action is well-understood: it inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1][2][3][4] This action is predominantly bacteriostatic, halting bacterial growth and proliferation.[2]

However, the efficacy of a drug like lincomycin is not solely dependent on its chemical formula. It is critically governed by its three-dimensional structure. Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. Epimers are a specific type of stereoisomer that differ in configuration at only one of several chiral centers. In the context of lincomycin, epimerization, particularly at the C-7 position to form 7-epilincomycin, can occur during synthesis or degradation, leading to a molecule with a potentially distinct biological profile.[5]

When lincomycin is esterified with palmitic acid to enhance its lipophilicity and modify its pharmacokinetic properties, the resulting lincomycin palmitate can also exist as a mixture of epimers. This guide provides a detailed examination of the structural differences between these epimers, the methodologies for their separation and analysis, and the profound impact their stereochemistry has on their biological activity, from ribosomal binding to overall antibacterial efficacy.

Part 1: Structural Elucidation of Lincomycin Palmitate Epimers

The lincomycin molecule is a complex structure composed of an eight-carbon amino sugar (methylthiolincosamide) linked via an amide bond to a proline amino acid derivative (propylhygric acid).[4][6] The molecule possesses multiple chiral centers, making its specific stereochemistry essential for its biological function.

Epimerization refers to a chemical change at one of these chiral centers. For lincomycin, a key epimer is known as 7-epilincomycin or Impurity A.[7][8][9] This epimer differs from the parent lincomycin molecule only in the orientation of the hydroxyl group at the C-7 position of the sugar moiety. Esterification with palmitic acid typically occurs at one of the hydroxyl groups, and the resulting epimeric palmitate esters will carry this subtle but critical structural difference.

Caption: Molecular organization of lincomycin highlighting the C-7 epimerization site.

Part 2: Analytical Separation of Lincomycin Palmitate Epimers

To evaluate the distinct biological activities of lincomycin palmitate epimers, they must first be separated and quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reversed-phase ion-pairing liquid chromatography method has been proven effective for separating lincomycin from its 7-epimer.[5]

The causality behind this choice of methodology lies in the subtle physicochemical differences between the epimers. While they have the same mass, the different spatial arrangement of the C-7 hydroxyl group can lead to slight differences in polarity and interaction with a stationary phase. A base-deactivated C18 column is often essential, as standard octadecylsilyl columns may fail to provide the necessary selectivity.[5]

Protocol: HPLC Method for Epimer Separation

This protocol is a representative method based on established principles for separating lincomycin and its related substances.[5][10][11]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

-

-

Chromatographic Conditions:

-

Column: Base-deactivated C18 column (e.g., Supelcosil LC-ABZ), 5 µm particle size, 250 x 4.6 mm.[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase containing acetonitrile and a phosphate buffer (pH adjusted to 5.0) with an ion-pairing agent like methanesulfonic acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.

-

Detection: UV at 210 nm.[5]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the lincomycin palmitate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The different epimers will present as distinct peaks with different retention times, allowing for their quantification.

-

Caption: Experimental workflow for the HPLC analysis of lincomycin epimers.

Part 3: Comparative Biological Activity

The structural variance between epimers directly translates into differences in biological activity. This is because the binding of a drug to its molecular target is a highly specific, three-dimensional interaction, akin to a key fitting into a lock.

Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12] For lincomycin palmitate, the parent epimer is expected to show significantly greater activity (a lower MIC) against susceptible bacteria than its 7-epimer.

Table 1: Comparative MIC Values (µg/mL) of Lincomycin Palmitate Epimers

| Bacterial Strain | Lincomycin Palmitate (Parent Epimer) | 7-epi-Lincomycin Palmitate |

| Staphylococcus aureus (ATCC 29213) | 0.5 | > 64 |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 32 |

| Cutibacterium acnes (ATCC 6919) | 0.125 | 16 |

Note: Data are representative and illustrate the expected trend.

The dramatic increase in the MIC for the 7-epimer demonstrates its substantially reduced antibacterial potency. This loss of activity is a direct consequence of its altered shape, which compromises its ability to bind effectively to the bacterial ribosome.

Mechanism of Differential Activity at the Ribosomal Level

Lincomycin binds within the peptidyl transferase center of the 50S ribosomal subunit, obstructing the accommodation of aminoacyl-tRNAs and inhibiting peptide bond formation.[4] This binding is stabilized by a network of interactions between the drug and specific nucleotides of the 23S rRNA.

The stereochemistry at the C-7 position is crucial for correctly orienting the molecule within this binding pocket. The hydroxyl group on the parent epimer likely forms a critical hydrogen bond with a component of the ribosome. When this group is flipped in the 7-epimer, this key interaction is lost, leading to a significantly lower binding affinity. This weakened interaction is insufficient to effectively halt protein synthesis, thus rendering the epimer biologically less active.

Caption: Differential binding of lincomycin epimers to the bacterial ribosome.

Cytotoxicity and Safety Profile

A reduction in antibacterial activity does not automatically confer a better safety profile. An epimer could potentially interact with off-target human proteins or cellular machinery. Therefore, it is crucial to perform cytotoxicity assays on all isolated isomers.

Table 2: Comparative Cytotoxicity (IC50) in Human Hepatocyte (HepG2) Cell Line

| Compound | IC50 (µM) |

| Lincomycin Palmitate (Parent Epimer) | > 100 |

| 7-epi-Lincomycin Palmitate | > 100 |

| Doxorubicin (Positive Control) | 1.5 |

Note: Data are representative. A high IC50 value indicates low cytotoxicity.

In this representative data, both epimers exhibit low cytotoxicity. However, this cannot be assumed and must be experimentally verified for any impurity.

Part 4: Implications for Drug Development and Manufacturing

The significant disparity in biological activity between lincomycin palmitate epimers has critical implications for the pharmaceutical industry.

-

Process Chemistry: Synthetic routes must be designed to be highly stereoselective, minimizing the formation of the inactive 7-epimer. Purification processes, such as crystallization or chromatography, must be optimized to effectively remove any epimeric impurities that do form.[][14]

-

Quality Control: Validated, stability-indicating analytical methods, like the HPLC protocol described, are mandatory for routine quality control of both the active pharmaceutical ingredient (API) and the final drug product.[10] These methods ensure that the level of the 7-epimer and other impurities remains below strict, regulatory-defined thresholds.

-

Regulatory Standards: Global regulatory bodies like the FDA and EMA require that all impurities in a drug product above a certain level (typically 0.1%) be identified and qualified for safety. The presence of an inactive or less active epimer can reduce the overall potency of the drug, potentially leading to therapeutic failure.

Conclusion

The study of lincomycin palmitate epimers provides a classic and compelling example of the principle that stereochemistry is a fundamental determinant of biological activity. A subtle change in the three-dimensional orientation at a single chiral center—the C-7 position—transforms the potent antibacterial agent into a significantly less active compound. This is directly attributable to a loss of binding affinity at its molecular target, the bacterial ribosome. For researchers, scientists, and drug development professionals, this underscores the absolute necessity of stringent stereochemical control throughout the entire lifecycle of a pharmaceutical product, from initial synthesis to final formulation, to guarantee both efficacy and safety.

References

-

What is the mechanism of Lincomycin Hydrochloride? - Patsnap Synapse. (2024, July 17). Synapse. [Link]

-

Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

The Mechanism of Action: How Lincomycin Hydrochloride Fights Bacteria. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

-

A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. PMC. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

-

Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen. [Link]

-

(Open Access) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form (2017) | P. Rajeev Kumar | 8 Citations. SciSpace. [Link]

-

In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. MDPI. [Link]

-

Determination of lincomycin residues of animal derived food by pre-column derivatization with HPLC -UVD. Arabian Journal of Chemistry. [Link]

-

(PDF) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. [Link]

-

Liquid chromatography method for separation of lincomycin from its related substances. Journal de Pharmacie de Belgique. [Link]

-

Lincomycin. III. Structure and stereochemistry of the carbohydrate moiety. Journal of the American Chemical Society. [Link]

-

LINCOMYCIN .ALPHA.-AMIDE EPIMER. precisionFDA. [Link]

-

What is the structure of Lincosamides (Lincomycin derivatives)? - Dr.Oracle. Dr.Oracle. [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. PMC. [Link]

-

LINCOMYCIN HYDROCHLORIDE. precisionFDA. [Link]

-

Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. ResearchGate. [Link]

-

LINCOMYCIN .ALPHA.-AMIDE EPIMER. Inxight Drugs. [Link]

-

Lincomycin. NIST WebBook. [Link]

-

Lincomycin - Impurity A| Chemical Name : α-Amide Epimer. Pharmaffiliates. [Link]

- CN103724380A - Extraction method of lincomycin.

-

The chemical structure of antibiotic lincomycin (LIN). ResearchGate. [Link]

-

Lincosamide Antibiotics: Structure, Activity, and Biosynthesis | Request PDF. ResearchGate. [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers. [Link]

Sources

- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 2. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. droracle.ai [droracle.ai]

- 7. GSRS [precision.fda.gov]

- 8. LINCOMYCIN .ALPHA.-AMIDE EPIMER [drugs.ncats.io]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Open Access) A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form (2017) | P. Rajeev Kumar | 8 Citations [scispace.com]

- 12. vibiosphen.com [vibiosphen.com]

- 14. CN103724380A - Extraction method of lincomycin - Google Patents [patents.google.com]

Methodological & Application

Synthesis protocol for 7-Epi-lincomycin 2,7-Dipalmitate

Executive Summary

This application note details the total synthesis of 7-Epi-lincomycin 2,7-Dipalmitate , a lipophilic derivative of the lincosamide antibiotic lincomycin.[1] This compound serves as a critical reference standard for impurity profiling and a potential lipophilic prodrug candidate designed for enhanced tissue penetration (e.g., pulmonary delivery).[1]

The synthesis is non-trivial due to the specific stereochemical requirement at C-7 (inversion from the natural D-erythro to L-threo configuration) and the regioselective esterification of the C-2 and C-7 hydroxyl groups in the presence of competing secondary hydroxyls at C-3 and C-4.[1]

Key Challenges Addressed:

-

Stereochemical Inversion: Controlled epimerization of the C-7 hydroxyl group via an oxidation-reduction sequence.[1]

-

Regioselectivity: Preferential acylation of the amine-proximal C-2 and the side-chain C-7 hydroxyls over the ring hydroxyls.[1]

Retrosynthetic Strategy & Pathway

The synthesis is divided into two distinct phases:

-

Phase I: Epimerization. Conversion of Lincomycin A to 7-Epi-lincomycin (7-deoxy-7(S)-hydroxylincomycin).[1] This requires protecting the cis-diol (C-3, C-4) to prevent side reactions, oxidizing C-7 to a ketone, and stereoselectively reducing it to the epimer.[1]

-

Phase II: Acylation. Direct acylation of the 7-epi-intermediate using palmitoyl chloride to generate the 2,7-dipalmitate.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from Lincomycin to 7-Epi-lincomycin 2,7-Dipalmitate.

Detailed Experimental Protocols

Phase I: Synthesis of 7-Epi-Lincomycin

Rationale: Direct inversion (Mitsunobu) on unprotected lincomycin is messy.[1] The "Protection-Oxidation-Reduction" route is the industry standard for high-purity epimers [1, 2].[1]

Step 1.1: Protection (3,4-O-Isopropylidene lincomycin) [1]

-

Reagents: Lincomycin HCl (10 g), Acetone (150 mL), p-Toluenesulfonic acid (pTSA) (0.5 g).[1]

-

Procedure:

Step 1.2 & 1.3: Epimerization (Oxidation/Reduction) [1]

-

Mechanism: Oxidation destroys the C-7 chirality.[1] Subsequent hydride reduction by Sodium Borohydride (NaBH4) follows Cram's rule or chelation control, predominantly yielding the L-threo (7-epi) isomer over the natural D-erythro form [1].[1]

-

Procedure:

-

Oxidation: Dissolve Intermediate A (3,4-acetonide) in Acetone/Water.[1] Add Chromic Anhydride (CrO3) in H2SO4 (Jones Reagent) dropwise at 0°C until the orange color persists. (Alternatively, use Dess-Martin Periodinane in DCM for milder conditions).[1]

-

Stir for 2 hours. Quench with isopropanol. Extract with DCM.[1] Isolate the 7-oxo-intermediate .

-

Reduction: Dissolve the 7-oxo compound in Methanol (MeOH).

-

Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir for 4 hours.

-

Workup: Quench with acetic acid, concentrate, and partition between Chloroform/Water.

-

Purification: The product is a mixture. Crystallize or use Flash Chromatography (CHCl3:MeOH) to isolate the 7-epi isomer.[1]

-

Deprotection: Treat the purified acetonide with 0.1 N HCl at 50°C for 2 hours to remove the isopropylidene group.[1]

-

Validation: 1H-NMR will show a shift in the H-7 signal and coupling constant changes compared to Lincomycin.[1]

-

Phase II: Regioselective 2,7-Dipalmitoylation

Rationale: The C-2 hydroxyl is the most reactive due to the influence of the neighboring amine (forming a transient cyclic intermediate).[1] The C-7 hydroxyl is a primary-like (secondary but unhindered) site on the side chain.[1] C-3 and C-4 are sterically hindered ring hydroxyls.[1] Using ~2.2 to 2.5 equivalents of acylating agent targets C-2 and C-7 preferentially [3].

Table 1: Reaction Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

| 7-Epi-lincomycin | 1.0 | Substrate | Dry thoroughly before use.[1] |

| Palmitoyl Chloride | 2.4 | Acylating Agent | Slight excess to ensure C-7 coverage.[1] |

| Pyridine | Solvent/Base | Solvent/Catalyst | Traps HCl by-product.[1] |

| DMAP | 0.1 | Catalyst | Accelerates acylation at C-7.[1] |

| DMF | Co-solvent | Solubilizer | Optional, if solubility is poor in Pyridine.[1] |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Dissolution: Dissolve 7-Epi-lincomycin (2.0 g, 4.9 mmol) in anhydrous Pyridine (20 mL). If the solution is cloudy, add anhydrous DMF (5 mL).[1]

-

Addition: Cool the solution to 0°C in an ice bath. Add Palmitoyl Chloride (3.23 g, 11.8 mmol, 2.4 eq) dropwise over 30 minutes via a syringe pump or addition funnel.[1]

-

Critical Control Point: Rapid addition causes exotherms that may lead to C-3/C-4 acylation.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Monitoring: Monitor via TLC (Silica; CHCl3:MeOH 10:1).

-

Quench: Add MeOH (2 mL) to quench excess acid chloride. Stir for 15 minutes.

-

Workup:

-

Purification:

Quality Control & Validation

To ensure the integrity of the "7-Epi" and "2,7-Dipalmitate" features, the following analytical signatures must be verified.

A. Mass Spectrometry (LC-MS)

-

Expected Mass: Formula C50H94N2O8S.[1]

-

Molecular Weight: ~883.3 g/mol .[1]

-

Ionization: Look for [M+H]+ at m/z 884.3.[1]

B. NMR Spectroscopy (1H-NMR, 400 MHz, CDCl3)

-

Palmitate Chains: Look for the characteristic large methylene envelope (

1.2–1.4 ppm) and two distinct terminal methyl triplets ( -

Regiochemistry (C-2): The H-2 proton (ring) typically shifts downfield (

~4.8–5.2 ppm) upon acylation compared to the free alcohol.[1] -

Regiochemistry (C-7): The H-7 proton (side chain) will also shift downfield.[1]

-

Stereochemistry (7-Epi): The coupling constant

differs between Lincomycin (small

References

-

Magerlein, B. J., et al. (1969).[1] Lincomycin-2-phosphates and 7-substituted compounds.[1][2][3][][5] U.S. Patent 3,487,068.[1] Link (Describes the fundamental conversion of Lincomycin to 7-Epi-lincomycin via the 7-oxo intermediate).[1]

-

Morozowich, W., et al. (1969).[1][6] Synthesis and bioactivity of lincomycin-7-monoesters.[1] Journal of Pharmaceutical Sciences, 58(11), 1389–1392.[1][6] Link (Foundational work on esterification reactivity of lincomycin at C-2 vs C-7).[1]

-

Sinkula, A. A., et al. (1973).[1] 7-Epi-lincomycin esters.[1][3][5][7] U.S. Patent 3,767,649.[1] (Details specific esterification protocols for epimeric lincomycins).

-

ClearSynth. (2023).[1] 7-Epi-lincomycin 2,7-Dipalmitate Reference Standard.[1][5][7]Link (Verification of the compound's existence and commercial relevance).[1]

Disclaimer: This protocol involves the use of hazardous reagents (Chromic anhydride, Pyridine, Acid Chlorides).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. Lincomycin - Wikipedia [en.wikipedia.org]

- 2. 7-Epi-Lincomycin (as Hydrochloride) - Acanthus Research [acanthusresearch.com]

- 3. US3487068A - Lincomycin-2-phosphates,7-substituted compounds and salts thereof - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis and bioactivity of lincomycin-7-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

HPLC method development for 7-Epi-lincomycin 2,7-Dipalmitate detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 7-Epi-lincomycin 2,7-Dipalmitate

Introduction: The Analytical Challenge of a Lipophilic Epimer Ester

Lincomycin, a lincosamide antibiotic, and its related compounds are subject to stringent purity and stability testing in pharmaceutical development. 7-Epi-lincomycin is a known epimer and process-related impurity of lincomycin.[1] When lincomycin or its epimers are esterified with long-chain fatty acids, such as palmitic acid, the resulting molecules like 7-Epi-lincomycin 2,7-Dipalmitate exhibit dramatically altered physicochemical properties. The addition of two C16 palmitate chains renders the molecule highly lipophilic, posing significant challenges for conventional reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary analytical hurdles include poor aqueous solubility, strong retention on standard C18 columns, and the inherent difficulty of separating the target analyte from its diastereomer (Lincomycin 2,7-Dipalmitate) and other related substances, such as mono-esterified variants and unreacted starting materials. Furthermore, lincomycin and its derivatives lack a strong UV chromophore, necessitating detection at low wavelengths (typically 210-220 nm), which can compromise sensitivity and baseline stability.[2][3]

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating RP-HPLC method for the detection and quantification of 7-Epi-lincomycin 2,7-Dipalmitate. The narrative explains the scientific rationale behind the methodological choices, from column and mobile phase selection to detector settings, and culminates in a detailed protocol and validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[4][5]

Scientific Rationale and Method Development Strategy

The successful development of an HPLC method for a highly lipophilic compound hinges on a systematic approach that addresses retention, resolution, and detection. Our strategy is built on enhancing retention control and maximizing selectivity between structurally similar molecules.

Stationary Phase (Column) Selection: Managing High Lipophilicity

The Challenge: The dipalmitate ester's high hydrophobicity will cause it to bind very strongly to a standard C18 stationary phase, leading to excessively long retention times and broad peaks if a typical mobile phase is used.

The Solution: A C8 or a C18 column with a moderate carbon load is the preferred starting point. While a C18 provides strong hydrophobic interactions, a C8 column can offer sufficient retention while reducing analysis time. For this application, a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is selected to ensure good peak shape and efficiency. The separation of structurally similar isomers, like epimers or esters, can be significantly influenced by the stationary phase chemistry.[6] In some cases, specialized columns like those with phenyl-hexyl or C30 phases can offer alternative selectivity for such challenging separations.[7]

Mobile Phase Optimization: The Key to Elution and Selectivity

The Challenge: The mobile phase must be strong enough to elute the highly retained dipalmitate ester in a reasonable timeframe while still providing the resolution needed to separate it from closely related impurities.

The Solution: A gradient elution is essential.

-

Organic Solvent: Acetonitrile is chosen over methanol as the primary organic modifier. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for complex molecules.[8]

-

Aqueous Phase & Modifier: The mobile phase will consist of a gradient between an aqueous component and acetonitrile. A low concentration of an acid, such as 0.1% phosphoric acid or formic acid, is incorporated into the aqueous phase. This serves to suppress the ionization of any residual silanol groups on the column and the basic amine function on the lincomycin moiety, thereby ensuring symmetrical peak shapes.[9] Lincomycin has been shown to have the greatest stability near pH 4, making a slightly acidic mobile phase a sound choice.[10][11]

-

Gradient Profile: The gradient will start with a moderate percentage of acetonitrile (e.g., 60-70%) to elute any polar impurities (like free lincomycin or palmitic acid) and will ramp up to a high percentage (e.g., 95-100%) to elute the target analyte and other lipophilic esters.

Sample Diluent and Preparation

The Challenge: The analyte is practically insoluble in water. Injecting a sample prepared in a solvent significantly stronger than the initial mobile phase composition can lead to peak distortion.